molecular formula C19H20IN3O3 B11695228 N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11695228
M. Wt: 465.3 g/mol
InChI Key: PCGXBTWUTKONKM-CIAFOILYSA-N
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Description

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of iodine, methyl, methoxy, and hydrazinecarbonyl groups

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H20IN3O3/c1-13-10-15(20)6-7-17(13)22-18(24)8-9-19(25)23-21-12-14-4-3-5-16(11-14)26-2/h3-7,10-12H,8-9H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

PCGXBTWUTKONKM-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, starting with the iodination of 2-methylphenyl compounds. The key steps include:

    Hydrazinecarbonyl Formation: The reaction of the iodinated compound with hydrazine to form the hydrazinecarbonyl derivative.

    Condensation: The final step involves the condensation of the hydrazinecarbonyl derivative with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Azido derivatives or other substituted products.

Scientific Research Applications

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of iodine and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
  • N-(4-IODO-2-METHYLPHENYL)ACETAMIDE
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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